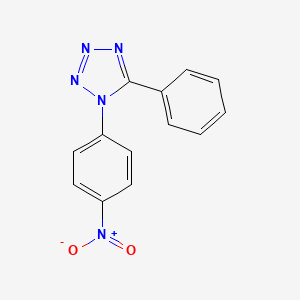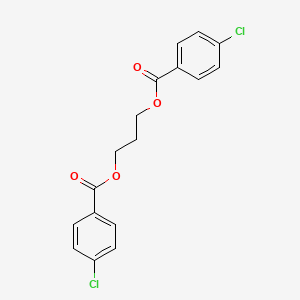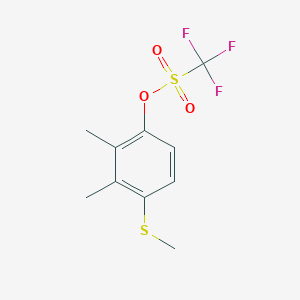
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed phenyl ring. One common method is the reaction of 2,3-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The phenyl ring and its substituents can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are the corresponding sulfoxides or sulfones.
Reduction: The major products are the reduced forms of the phenyl ring and its substituents.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The methylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-4-(methylsulfanyl)phenol: This compound is similar in structure but lacks the trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl methanesulfonate: Similar but with a methanesulfonate group.
Uniqueness
The presence of the trifluoromethanesulfonate group in 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds. This unique reactivity is valuable in synthetic chemistry and various applications where specific functional group transformations are required.
Eigenschaften
CAS-Nummer |
57728-79-7 |
|---|---|
Molekularformel |
C10H11F3O3S2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(2,3-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-7(2)9(17-3)5-4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
UICARZVJEYHZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)SC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


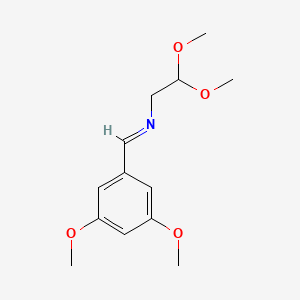
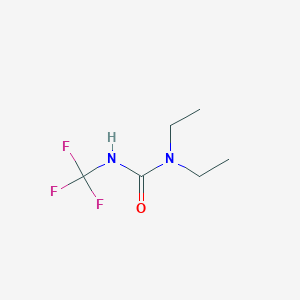
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
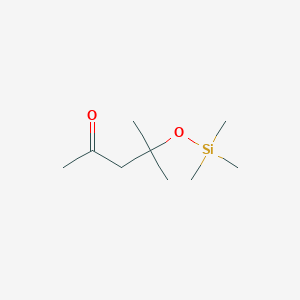
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
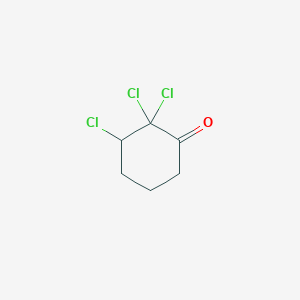
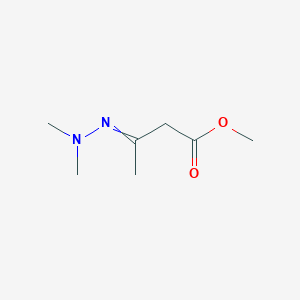
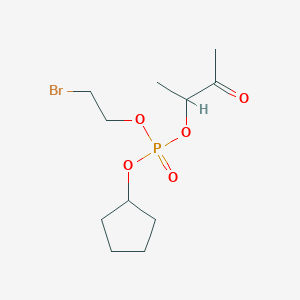
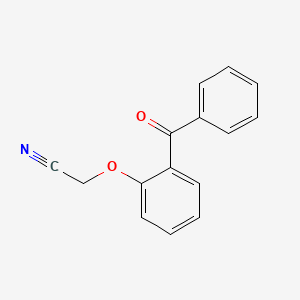
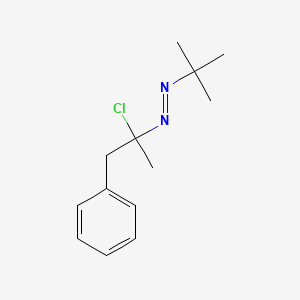
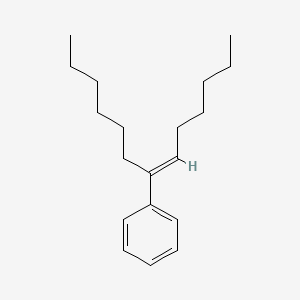
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
